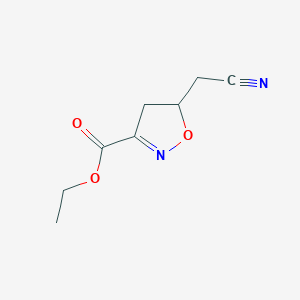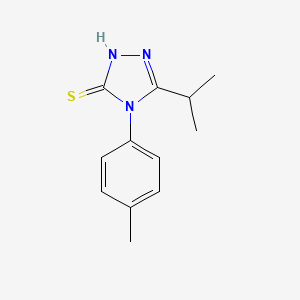
Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a unique combination of functional groups, including an oxazole ring, a cyano group, and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl cyanoacetate with appropriate reagents under controlled conditions. One common method involves the cyclization of ethyl cyanoacetate with salicylaldehyde, followed by selective cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts such as L-proline and oxalic acid to promote the formation of the desired product efficiently .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Similar Compounds:
3-Amino-1-benzothiophene-2-carbonitrile: This compound shares the cyano group and heterocyclic structure but differs in the presence of a benzothiophene ring.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Similar in having a cyano group and a heterocyclic ring, but with a pyrazole structure.
Uniqueness: this compound is unique due to its combination of an oxazole ring, cyano group, and ester group, which provides a versatile platform for chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl 5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)7-5-6(3-4-9)13-10-7/h6H,2-3,5H2,1H3 |
Clé InChI |
NQMFGTSGIYCOSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051368.png)

![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11051388.png)
![[3-(4-Methoxyphenyl)-2-methyl-5-oxo-4H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B11051402.png)
![1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11051405.png)
![2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11051415.png)
![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11051420.png)

![6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11051430.png)
![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione](/img/structure/B11051445.png)
![1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051459.png)
![(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11051465.png)
![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B11051466.png)